
Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of propanoic acid and contains an ethyl ester group, an amino group, and a chlorinated aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate typically involves the reaction of 2-amino-5-chloroaniline with ethyl acrylate. The reaction is carried out under nitrogen protection to prevent oxidation. Anhydrous ethanol is used as the solvent, and trifluoromethanesulfonic acid acts as a catalyst. The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the product is purified by washing with organic solvents and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and improve the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorinated aromatic ring can be reduced to form dechlorinated products.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Dechlorinated and reduced aromatic compounds.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Wissenschaftliche Forschungsanwendungen
Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorinated aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be modified for targeted applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-amino-3-(2-chlorophenyl)propanoate
- Ethyl 3-amino-3-(3-cyanophenyl)propanoate
- Ethyl 3-amino-3-(3-methoxyphenyl)propanoate
Uniqueness
Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate is unique due to the presence of both an amino group and a chlorinated aromatic ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications. Its specific structure also imparts distinct physicochemical properties, such as solubility and reactivity, which differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C11H15ClN2O2 |
|---|---|
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
ethyl 3-(2-amino-5-chloroanilino)propanoate |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-16-11(15)5-6-14-10-7-8(12)3-4-9(10)13/h3-4,7,14H,2,5-6,13H2,1H3 |
InChI-Schlüssel |
VUHSVKIXWAOMGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCNC1=C(C=CC(=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


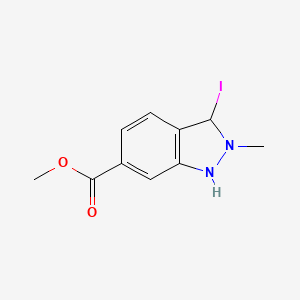
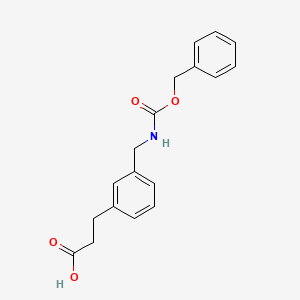
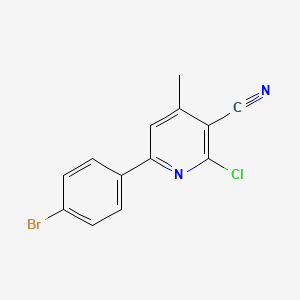
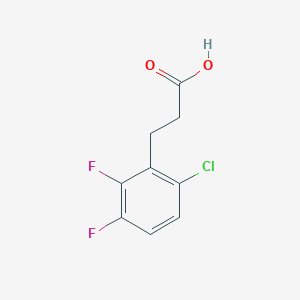
![4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13088897.png)
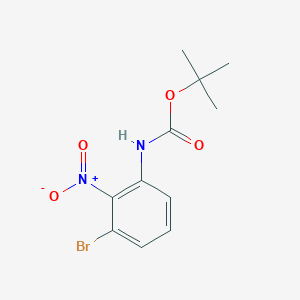
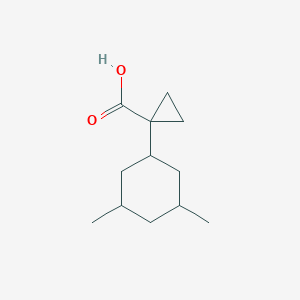

![Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13088913.png)
![N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide; oxalic acid](/img/structure/B13088915.png)
![1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13088923.png)
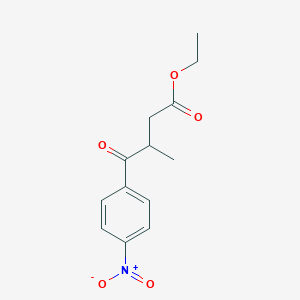
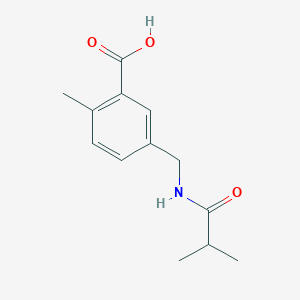
![4-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13088936.png)
